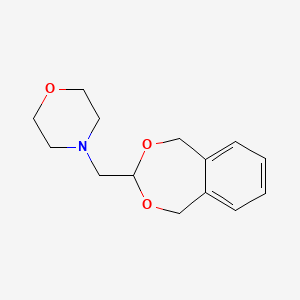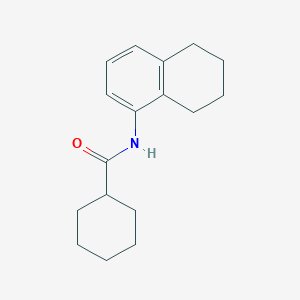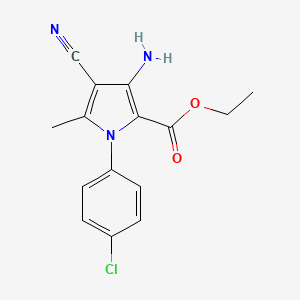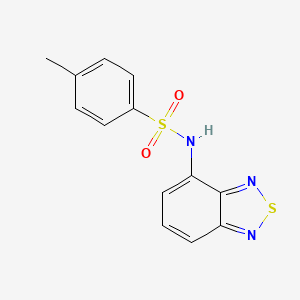
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine is a complex organic compound characterized by a benzodioxepin ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction proceeds through a multi-component mechanism, incorporating two moles of acetone to yield the desired tricyclic benzodiazepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable multi-step organic reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar tricyclic structure but differ in their pharmacological profiles.
Morpholine Derivatives: Compounds with a morpholine ring that exhibit different chemical and biological properties.
Uniqueness
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine is unique due to its combined benzodioxepin and morpholine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from other compounds in its class.
Properties
IUPAC Name |
4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-4-13-11-18-14(17-10-12(13)3-1)9-15-5-7-16-8-6-15/h1-4,14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQODJRPSMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2OCC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5656595.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)


![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5656657.png)
![4-(1H-benzimidazol-2-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5656662.png)
![1-(4-Ethylpiperazin-1-yl)-3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]propan-1-one](/img/structure/B5656668.png)
![2-(carbamoylamino)-N-[(3R,4S)-1-(6-cyclopropylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]acetamide](/img/structure/B5656672.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)
